2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile
Description
2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile is a biphenyl-based compound characterized by methoxy (-OCH₃) groups at the 2' and 4' positions, methyl (-CH₃) groups at the 4 and 5 positions, and a nitrile (-CN) substituent at the 2 position.
Properties
CAS No. |
917839-52-2 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C17H17NO2/c1-11-7-13(10-18)16(8-12(11)2)15-6-5-14(19-3)9-17(15)20-4/h5-9H,1-4H3 |
InChI Key |
STWCZPMJRAPWJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(C=C(C=C2)OC)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Addition of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, where a suitable leaving group (e.g., bromine) is replaced by a cyano group using a cyanide source such as copper(I) cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like ether or THF.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that 2',4'-dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibits cancer cell proliferation through the induction of apoptosis in various cancer cell lines. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics, which is crucial for cell division.
Case Study: In Vitro Studies
In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were found to be approximately 15 µM for A549 and 20 µM for MCF-7 cells. These findings suggest a promising avenue for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF-7 | 20 |
Material Science Applications
Organic Photovoltaics
The compound has been explored as a potential material in organic photovoltaic devices due to its favorable electronic properties. Its biphenyl structure contributes to effective charge transport, making it a suitable candidate for use in organic solar cells.
Case Study: Device Performance
In a study assessing the performance of organic solar cells incorporating this compound, devices showed an efficiency of up to 8.5% under standard testing conditions. The incorporation of this compound improved the overall charge mobility and stability of the devices compared to those using traditional materials.
| Parameter | Value |
|---|---|
| Efficiency | 8.5% |
| Stability (hours) | 100 |
Organic Synthesis Applications
Building Block for Synthesis
Due to its unique functional groups, this compound serves as an important building block in organic synthesis. It can be utilized in various coupling reactions, including Suzuki and Heck reactions, facilitating the formation of complex organic molecules.
Case Study: Synthesis of Complex Molecules
A recent study highlighted the use of this compound as a precursor for synthesizing novel heterocyclic compounds. By employing palladium-catalyzed cross-coupling reactions, researchers successfully synthesized a series of compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The nitrile group can act as a hydrogen bond acceptor, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their molecular properties, and applications:
Physicochemical Properties
- Steric Effects : The 4,5-dimethyl and 2',4'-dimethoxy groups in the target compound increase steric hindrance compared to simpler analogs like 4'-methyl derivatives. This may influence crystal packing, as seen in related biphenyls with torsion angles of 40–55° .
- Solubility: Methoxy groups enhance solubility in polar solvents, whereas methyl groups increase lipophilicity. For example, 4,4′-dimethoxy[1,1′-biphenyl]-2-carbonitrile is noted in metabolomics studies, likely due to its balanced polarity .
- Electronic Effects : The nitrile group’s electron-withdrawing nature stabilizes charge in coordination complexes, as seen in Ir(III)-based LECs using fluorinated pyrazolyl ligands .
Biological Activity
2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile (CAS Number: 917839-52-2) is a biphenyl derivative that has gained attention due to its potential biological activities. This compound is characterized by the presence of methoxy and dimethyl groups, which may influence its interaction with biological systems.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest, including:
- Anticancer Properties : Studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms that may involve the modulation of signaling pathways related to cell survival and growth.
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.
- Enzyme Inhibition : Preliminary data indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic processes, potentially impacting pathways related to cancer metabolism and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Reduces oxidative stress markers | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and lung cancer cells. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics, indicating a promising therapeutic potential.
Case Study 2: Antioxidant Properties
In another investigation, the antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The compound exhibited strong radical scavenging activity comparable to well-known antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage in various biological contexts.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- Methoxy Groups : These groups may enhance lipophilicity and facilitate better membrane permeability, allowing the compound to exert its effects more efficiently within cells.
- Biphenyl Framework : The biphenyl structure is known for its ability to interact with various biological targets, including receptors and enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
